Amenorone forte - 53568-84-6

Amenorone forte

Catalog Number: EVT-1552418
CAS Number: 53568-84-6
Molecular Formula: C40H50O4
Molecular Weight: 594.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Amenorone Forte is derived from the modification of steroid structures to enhance its efficacy and stability as a progestin. It falls under the classification of synthetic progestins, which are commonly used in contraceptive formulations and hormone replacement therapies. Its primary function is to regulate menstrual cycles, manage symptoms associated with menopause, and assist in fertility treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of Amenorone Forte typically involves several chemical reactions that transform natural steroid precursors into the desired synthetic progestin. The following methods are commonly employed:

  1. Chemical Modification: Starting from natural steroid hormones like progesterone, chemical modifications such as alkylation or acylation are performed to enhance the potency and selectivity of the compound.
  2. Enzymatic Synthesis: Utilizing specific enzymes to catalyze reactions can lead to more efficient synthesis pathways with fewer by-products.
  3. Solvent Extraction and Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate Amenorone Forte from unreacted materials.

These methods ensure high yield and purity, which are critical for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Amenorone Forte has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The general structure can be represented as follows:

  • Molecular Formula: C21H28O3
  • Molecular Weight: 328.45 g/mol
  • Structural Features:
    • A steroid backbone with four fused rings (A, B, C, D).
    • Multiple hydroxyl (-OH) groups that enhance solubility and receptor binding.

The specific arrangement of these functional groups allows for effective interaction with progesterone receptors in target tissues.

Chemical Reactions Analysis

Reactions and Technical Details

Amenorone Forte participates in several chemical reactions relevant to its synthesis and biological activity:

  1. Hydroxylation: Introduction of hydroxyl groups that increase polarity and receptor affinity.
  2. Esterification: Formation of esters to improve bioavailability when administered orally or via injection.
  3. Dehydrogenation: Removal of hydrogen atoms to stabilize the molecular structure against metabolic degradation.

These reactions are crucial for optimizing the pharmacokinetic properties of Amenorone Forte.

Mechanism of Action

Process and Data

The mechanism of action of Amenorone Forte primarily involves its binding to progesterone receptors in various tissues, including the endometrium (the lining of the uterus). Upon binding, it activates gene transcription that leads to:

  • Regulation of Menstrual Cycle: By promoting secretory changes in the endometrium.
  • Inhibition of Ovulation: By suppressing gonadotropin release from the pituitary gland.
  • Modulation of Endometrial Response: Preparing the uterus for potential implantation during pregnancy.

This multifaceted action makes it effective in treating conditions like amenorrhea (absence of menstruation) and other hormonal disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amenorone Forte exhibits several key physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Approximately 150-155 °C, indicating stability under standard conditions.
  • pH Stability: Maintains stability across a pH range typical for physiological conditions (pH 6-8).

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Amenorone Forte is utilized in various scientific and clinical applications:

  1. Hormonal Therapy: Used in hormone replacement therapy for menopausal women to alleviate symptoms such as hot flashes and vaginal dryness.
  2. Contraceptive Formulations: Included in some oral contraceptives due to its ability to prevent ovulation.
  3. Treatment of Menstrual Disorders: Prescribed for managing conditions like dysmenorrhea (painful periods) and irregular menstruation.
Historical Development and Regulatory Context of Amenorone Forte

Origins and Pharmaceutical Innovation in Hormone Pregnancy Testing

Amenorone Forte emerged in the late 1950s as a French-manufactured hormone pregnancy test (HPT) developed by Roussel Laboratories (later acquired by Sanofi in 2004). It entered a competitive market dominated by Schering AG’s Primodos (Duogynon in Germany). Like its counterparts, Amenorone Forte contained synthetic estrogen (ethinylestradiol) and high-dose progestogen (norethisterone acetate) – identical active ingredients to oral contraceptives but at significantly higher concentrations [1] [6]. The pharmacological premise was endocrine manipulation: administration would induce withdrawal bleeding in non-pregnant women ("negative" test), while absence of bleeding confirmed pregnancy [3].

This innovation addressed a diagnostic gap before reliable urine-based hCG tests became widely available in the 1960s. Prior methods like the "frog test" (requiring urine injection into live amphibians) were cumbersome and laboratory-dependent [1]. Amenorone Forte capitalized on pharmaceutical convenience, positioning itself as a physician-administered alternative for both pregnancy diagnosis and menstrual disorder management [1] [3].

Table 1: Key Pharmaceutical Attributes of Amenorone Forte

AttributeSpecification
Active IngredientsEthinylestradiol + Norethisterone acetate
ManufacturerRoussel Laboratories (France)
Primary Indications (1950s)Pregnancy testing; Amenorrhea treatment
Market EntryLate 1950s (UK: 1968; New Zealand: 1968)
Competitor ProductsPrimodos (Schering AG), Duogynon (Germany)

Evolution of Amenorone Forte’s Clinical Applications (1950s–1970s)

Initially marketed for dual purposes – pregnancy diagnosis and amenorrhea treatment – Amenorone Forte’s positioning shifted under regulatory pressure. By 1970, UK regulatory correspondence revealed strategic narrowing of indications. A February 1970 letter from Dr. Ruttle of the UK’s drug classification committee urged Schering (and implicitly competitors like Roussel) to remove pregnancy testing from promotional materials [2]. Consequently, Amenorone Forte’s official indication was revised to "symptomatic treatment of amenorrhea not due to pregnancy" [2].

This rebranding was a regulatory maneuver rather than a therapeutic shift. Prescribing practices remained unchanged, allowing continued off-label use for pregnancy diagnosis until market withdrawal. The drug’s chemical identity – identical to high-dose oral contraceptives – linked it to broader debates about synthetic sex hormone safety during pregnancy [3] [6].

Global Regulatory Frameworks and Withdrawal Timelines

Amenorone Forte’s regulatory journey reflects fragmented international responses to emerging teratogenicity concerns:

  • United Kingdom: Marketed from 1968 to 1975. Withdrawn alongside Primodos on June 9, 1975, following a Committee on Safety of Medicines (CSM) alert [2] [5].
  • New Zealand: Available from 1968 until simultaneous withdrawal with Primodos in June 1975 [5].
  • Norway: Took pioneering action by canceling HPT pregnancy indications in 1970 – five years earlier than the UK [6].
  • West Germany: Duogynon (Primodos equivalent) remained until 1981 due to corporate influence and regulatory inertia [3].

The UK’s Medicines Act 1968 inadvertently facilitated Amenorone Forte’s persistence. Pre-1971 drugs automatically received Product Licences of Right (PLRs) without new safety evaluations. As stated in the 2020 First Do No Harm report: "Primodos [and Amenorone Forte] were awarded PLRs yet had never been required to submit evidence of quality, safety or efficacy" [2].

Comparative Analysis of International Regulatory Responses

Table 2: International Regulatory Responses to Hormone Pregnancy Tests (1967–1981)

CountryKey Regulatory ActionYearOutcome for Amenorone Forte
NorwayCancelled pregnancy indication for HPTs1970Market withdrawal
UKCSM alert against HPT use in pregnancy1975Withdrawn June 1975
New ZealandSynchronized withdrawal with UK1975Withdrawn June 1975
West GermanyVoluntary withdrawal after activist litigation1981Duogynon withdrawn
FranceNo explicit action found in sourcesPresumed withdrawal by late 1970s

Norway’s precautionary 1970 ban contrasted sharply with the UK’s delayed response. The UK prioritized industry interests through:

  • Voluntary Agreements: The 1970 indication change was negotiated privately with manufacturers, avoiding mandatory restrictions [2].
  • Regulatory Fragmentation: The Committee on Safety of Drugs (1963–1970) lacked legal powers, operating under voluntary industry cooperation [2].
  • Scientific Gatekeeping: The 1977 UK Expert Working Group cited inconclusive evidence despite accumulating studies – a stance later challenged by the 2020 First Do No Harm report [2] [6].

New Zealand mirrored UK actions but faced unique challenges. Medsafe data indicates ~3,000 Amenorone Forte courses sold [5], yet only 11 adverse event reports were filed – suggesting significant under-recognition of harms.

Table 3: Corporate Histories of Key HPT Manufacturers

BrandManufacturerAcquisition TimelineRegulatory Stance
Amenorone ForteRoussel LaboratoriesSanofi (2004)No public accountability post-2018 [2]
PrimodosSchering AGBayer (2006)Denied teratogenicity; declined to engage with 2018 UK review [2]

Properties

CAS Number

53568-84-6

Product Name

Amenorone forte

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C40H50O4

Molecular Weight

594.8 g/mol

InChI

InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15?,16-,17-,18+,19+,20+;16-,17-,18+,19+,20+/m11/s1

InChI Key

NAPPWIFDUAHTRY-FKHULPEPSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Synonyms

amenorone

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.